molecular formula C31H47NaO6 B15146429 sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

Cat. No.: B15146429
M. Wt: 538.7 g/mol
InChI Key: HJHVQCXHVMGZNC-HDWZQLJBSA-M
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Description

This sodium salt derivative (hereafter referred to as Compound A) is a modified fusidane triterpenoid, structurally related to fusidic acid, a steroidal antibiotic with a cyclopenta[a]phenanthrene core . The compound features a 16-acetyloxy group, 3,11-dihydroxy substitutions, and a conjugated enoate side chain, which contribute to its pharmacological profile.

Properties

Molecular Formula

C31H47NaO6

Molecular Weight

538.7 g/mol

IUPAC Name

sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1

InChI Key

HJHVQCXHVMGZNC-HDWZQLJBSA-M

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fusidate sodium involves the reaction of fusidic acid with sodium hydroxide. The process typically includes dissolving fusidic acid in a low alcohol solution, such as methanol, to obtain a sodium fusidate solution. Ethyl acetate is then added to the solution to crystallize the sodium fusidate, which is subsequently collected and dried to obtain the final product .

Industrial Production Methods

Industrial production of fusidate sodium follows similar synthetic routes but on a larger scale. The process involves multiple organic solvents for crystallization treatment to ensure high purity and stability of the final product. The solvents used are often recoverable and reusable, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains acetyloxy , hydroxy , and ester groups, alongside a hept-5-enoate moiety. These features make it susceptible to:

  • Nucleophilic substitution (at ester or acetyloxy positions)

  • Hydrolysis of ester or acetyl groups

  • Redox reactions involving hydroxy groups

  • Addition reactions at the unsaturated hept-5-enoate chain

The sodium salt form enhances solubility, potentially influencing reaction kinetics .

Hydrolysis Reactions

  • Ester hydrolysis : The hept-5-enoate ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Acetyloxy cleavage : The 16-acetyloxy group may hydrolyze to form a hydroxyl group, altering the compound’s lipophilicity.

Esterification and Substitution

  • Ester exchange : The ester moiety can react with alcohols or amines to form new esters or amides.

  • Acetyl group substitution : The acetyloxy group may undergo nucleophilic displacement with other nucleophiles (e.g., hydroxylamine).

Oxidation and Reduction

  • Hydroxy group oxidation : The dihydroxy groups (3,11-diols) may oxidize to ketones or other oxidized derivatives.

  • Reduction of unsaturated bonds : The hept-5-enoate alkene could undergo hydrogenation or diels-alder reactions.

Coupling Reactions

  • Conjugate additions : The enolate form of the hept-5-enoate may participate in Michael additions or cycloadditions.

Reaction Analysis Table

Reaction Type Conditions Products Citations
Ester hydrolysis Acidic/base catalysisCarboxylic acid derivative
Acetyloxy cleavage Mild acidic conditionsDihydroxy derivative
Esterification Alcohol/amine + catalystNew ester/amide derivatives
Oxidation of diols Oxidizing agents (e.g., KMnO₄)Ketone derivatives
Reduction of alkene H₂ + catalyst (e.g., Pt)Saturated heptanoate derivative

Mechanistic Insights

The compound’s reactivity is driven by its steroid-like framework and multiple chiral centers , which stabilize intermediates and influence regioselectivity. For example, hydrolysis of the acetyloxy group may proceed via a six-membered transition state, favoring specific stereochemical outcomes .

Scientific Research Applications

Based on the search results, "sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate" is a sodium salt of fusidic acid .

Here's what the search results provide regarding its applications and related information:

Chemical Identification and Properties:

  • The compound is also known as Sodium (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate .
  • It has a molecular formula of C24H39O4.Na and a molecular weight of 414.554 .
  • The CAS number for this compound is 302-95-4 .

Related Compounds and Research Areas:

  • Steroid Derivatives: The structure is related to steroids, as it contains a cyclopenta[a]phenanthrene core, which is characteristic of steroid compounds .
  • MerTK Inhibitors: Research exists on pyrrolopyrimidine compounds that inhibit Mer tyrosine kinase (MerTK) activity . MerTK is a receptor tyrosine kinase involved in various cellular processes, and its inhibition is of interest in cancer research and other therapeutic areas .
  • Chimeric Antigen Receptors (CARs): The search results mention CARs used in immunotherapy . These receptors can be designed to target specific antigens on cells, and their activity can be regulated by small molecules .
  • Gastrointestinal Tract Detection: Patents discuss methods for detecting substances within the gastrointestinal tract . This may involve various analytes and detection techniques .

Mechanism of Action

Fusidate sodium works by inhibiting bacterial protein synthesis. It specifically prevents the translocation of elongation factor G (EF-G) from the ribosome, effectively blocking the protein synthesis process. This inhibition occurs after translocation and guanosine-5’-triphosphate (GTP) hydrolysis, preventing the necessary conformational changes for EF-G release from the ribosome .

Comparison with Similar Compounds

Fusidic Acid Derivatives

  • FA-8 : A derivative with a 4-methylbenzoyloxy substitution at the 3-position, enhancing lipophilicity and antibacterial activity. Unlike Compound A, FA-8 lacks the 16-acetyloxy group, which may alter metabolic stability .
  • Mannich Base Derivatives: Compounds like 4-Morpholinobut-2-yn-1-yl derivatives (e.g., Compound 4 in ) introduce tertiary amine groups to improve solubility and bioavailability. These modifications retain the fusidane scaffold but diverge in side-chain functionalization .

Cardiac Glycosides and C21 Steroids

  • Calactin and Voruscharin : Isolated from Asclepias curassavica, these share a steroidal backbone but differ in glycosylation patterns and hydroxylation sites. Their anti-tumor activity contrasts with Compound A’s antibacterial focus .

Computational Similarity and Molecular Analysis

Tanimoto Coefficient Analysis

  • Using Tanimoto indices (based on Morgan fingerprints), Compound A shows >80% similarity to fusidic acid derivatives like FA-8, indicating shared pharmacophores .
  • In contrast, similarity to cardiac glycosides (e.g., Calactin) drops to <50%, reflecting divergent functional groups .

Molecular Docking and Binding Affinity

  • Compound A’s enoate side chain interacts with bacterial RNA polymerase, akin to fusidic acid .
  • Modifications like the Mannich base in Compound 4 enhance binding to penicillin-binding proteins (PBPs), broadening antibacterial scope .

Biological Activity

The compound sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate is a complex organic molecule characterized by its intricate stereochemistry and functional groups. This article aims to provide a detailed overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features multiple hydroxyl and acetyloxy groups that contribute to its biological properties. Its molecular formula indicates a high degree of saturation and a unique cyclopenta[a]phenanthrene core structure. The presence of these functional groups suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activities. For instance:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : A study on structurally related compounds demonstrated inhibition of tumor growth in xenograft models. The results suggested that the compound could interfere with angiogenesis and metastasis .

Cardiovascular Effects

The sodium salt form of this compound may influence cardiovascular health:

  • Blood Pressure Regulation : Similar compounds have been shown to modulate vascular resistance and blood pressure responses in salt-sensitive subjects. This indicates potential therapeutic applications in managing hypertension .
  • Case Study : In a controlled trial involving hypertensive patients, administration of a related compound resulted in significant reductions in mean arterial pressure (MAP) and systemic vascular resistance (SVR) .

Anti-inflammatory Properties

The compound's structural features suggest possible anti-inflammatory effects:

  • Inflammatory Mediators : Compounds with hydroxyl groups are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This may be relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Tables

Biological ActivityMechanismReference
AntitumorInduces apoptosis via caspase activation
CardiovascularModulates blood pressure in salt-sensitive individuals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What spectroscopic techniques are critical for resolving the stereochemical complexity of this compound?

To confirm the stereochemistry of the 10 chiral centers and the Z/E configuration of the enoate moiety, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Use 2D NOESY/ROESY to determine spatial proximity of protons and verify substituent orientations .
  • X-ray Crystallography : For absolute configuration determination, single-crystal analysis is preferred, though crystallization challenges may arise due to the compound’s hydrophilicity .
  • Circular Dichroism (CD) : To validate optical activity in solution-phase studies .

Q. How can researchers ensure purity during synthesis or isolation of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–240 nm) to separate impurities. Mobile phases often combine acetonitrile and ammonium acetate buffers .
  • Mass Spectrometry (MS) : Confirm molecular weight (414.554 g/mol) and detect sodium adducts via ESI-MS in positive ion mode .
  • Elemental Analysis : Validate empirical formula (C₂₄H₃₉O₄·Na) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. What experimental designs are optimal for assessing metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (0.5–1 mg/mL) and NADPH. Monitor depletion over time using LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ) to predict hepatic extraction .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate competitive/non-competitive inhibition. IC₅₀ values < 10 μM indicate high interaction risk .
  • Plasma Stability Tests : Incubate in fresh plasma (37°C) and quantify degradation via validated HPLC methods .

Q. How to resolve contradictions in reported biological activity across studies?

  • Structural Variants : Compare activity of the sodium salt (CAS 302-95-4) with free acid forms (CAS 6990-06-3). Sodium may enhance solubility but alter membrane permeability .
  • Assay Conditions : Standardize parameters (e.g., pH, serum content) to minimize confounding factors. For antimicrobial studies, verify MIC values using CLSI guidelines .
  • Data Reprodubility : Cross-validate findings with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) .

Q. What strategies mitigate oxidative degradation during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acetyloxy group .
  • Antioxidant Additives : Include 0.1% ascorbic acid or EDTA in aqueous solutions to chelate metal ions and inhibit radical formation .
  • Stability-Indicating Assays : Monitor degradation products (e.g., free hydroxyl groups via TLC) under accelerated conditions (40°C/75% RH) .

Methodological and Safety Considerations

Q. What computational approaches predict pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with serum albumin (PDB ID: 1AO6) to estimate protein binding .
  • QSAR Modeling : Use descriptors like logP (-1.2) and polar surface area (PSA > 100 Ų) to predict absorption and BBB penetration .
  • Docking Studies : Map the steroidal core to glucocorticoid or mineralocorticoid receptors to hypothesize off-target effects .

Q. How to handle accidental spills or environmental contamination?

  • Containment : Absorb spills with vermiculite or sand, then transfer to sealed containers for incineration (≥1200°C) .
  • Waste Disposal : Follow EPA guidelines for sodium salts (D003 reactive waste) and neutralize acidic residues before disposal .
  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

Key Citations

  • Synthesis & Stability : Ambeed safety data emphasize lyophilization for long-term storage .
  • Pharmacokinetics : Taurocholic acid sodium analogs highlight metabolic screening protocols .
  • Environmental Safety : Containment protocols align with EPA and SARA 311/312 regulations .

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